REACTION_CXSMILES
|
[CH2:1]([O:3][P:4](Cl)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2].[CH:10]1([Mg]Br)[CH2:12][CH2:11]1.[NH4+].[Cl-]>C1COCC1>[CH2:1]([O:3][P:4]([CH:10]1[CH2:12][CH2:11]1)(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
17.25 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
cyclopropylmagnesium bromide
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)[Mg]Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a 200 mL round-bottom flask equipped with a magnetic stir-bar
|
Type
|
TEMPERATURE
|
Details
|
to slowly warm to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
partitioned
|
Type
|
EXTRACTION
|
Details
|
The product was extracted from the aqueous layer with diethyl ether (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The resulting yellow oil was further purified by vacuum distillation (65-75° C. at 500 mTorr)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OP(OCC)(=O)C1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.025 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |